2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzene-1-sulfonate
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Overview
Description
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate is a chemical compound with the molecular formula C17H11N3O4S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group attached to a quinoline ring and a nitrobenzenesulfonate group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Derivative: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.
Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Sulfonation: The nitrobenzenesulfonate group is introduced through sulfonation reactions, typically using sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoquinoline: Lacks the nitrobenzenesulfonate group, making it less reactive in certain chemical reactions.
5-Methyl-2-nitrobenzenesulfonate: Lacks the quinoline ring, limiting its applications in biological studies.
Quinoline N-oxide: Contains an oxidized quinoline ring, differing in reactivity and applications.
Uniqueness
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate is unique due to the combination of the cyano, quinoline, and nitrobenzenesulfonate groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
918400-84-7 |
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Molecular Formula |
C17H11N3O5S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2-cyanoquinolin-6-yl) 5-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C17H11N3O5S/c1-11-2-7-16(20(21)22)17(8-11)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3 |
InChI Key |
OKVGDQUMUQTHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N |
Origin of Product |
United States |
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